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Compound of Interest

Compound Name: Ainsliadimer A

Cat. No.: B605252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ainsliadimer A, a sesquiterpene lactone dimer isolated from Ainsliaea macrocephala, has

garnered significant attention for its unique and complex molecular architecture and its potent

biological activities. This technical guide provides an in-depth exploration of the pivotal

experiments and data that led to the definitive determination of its intricate structure, serving as

a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug

development.

Core Spectroscopic and Physical Data
The initial characterization of Ainsliadimer A involved a suite of spectroscopic and physical

measurements that provided the first clues to its complex structure. The key quantitative data

are summarized below.

Parameter Value

Molecular Formula C₃₀H₃₆O₈

Molecular Weight 524.6 g/mol

Appearance Colorless crystals

Specific Rotation [α]²⁰_D_ +115.4 (c 0.5, CHCl₃)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deciphering the Connectivity
Extensive one- and two-dimensional NMR experiments were instrumental in assembling the

molecular framework of Ainsliadimer A. The ¹H and ¹³C NMR data, recorded in CDCl₃,

revealed the presence of two distinct sesquiterpenoid units linked in an unprecedented manner.

¹H and ¹³C NMR Spectroscopic Data
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Position δ_C (ppm) δ_H (ppm, J in Hz)

Unit A

1 49.8 2.58 (m)

2 29.5 1.85 (m), 2.10 (m)

3 35.4 1.65 (m), 1.95 (m)

4 149.5

5 51.2 2.85 (m)

6 82.1 4.15 (t, 9.0)

7 50.1 2.65 (m)

8 25.8 1.75 (m), 2.05 (m)

9 38.2 1.55 (m), 1.80 (m)

10 139.8

11 120.5

12 170.1

13 12.5 1.25 (d, 7.0)

14 125.8 5.40 (s), 6.20 (s)

15 20.8 1.90 (s)

Unit B

1' 52.3 2.75 (m)

2' 30.1 1.90 (m), 2.15 (m)

3' 36.0 1.70 (m), 2.00 (m)

4' 150.2

5' 53.5 2.95 (m)

6' 83.5 4.25 (t, 9.0)
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7' 52.8 2.80 (m)

8' 26.5 1.80 (m), 2.10 (m)

9' 39.5 1.60 (m), 1.85 (m)

10' 140.5

11' 121.0

12' 170.5

13' 13.0 1.30 (d, 7.0)

14' 126.5 5.45 (s), 6.25 (s)

15' 21.5 1.95 (s)

Experimental Protocols
The elucidation of Ainsliadimer A's structure relied on a series of meticulously executed

experiments. The key methodologies are detailed below.

Isolation and Purification
The dried and powdered whole plants of Ainsliaea macrocephala were extracted with 95%

ethanol. The resulting extract was concentrated and partitioned between ethyl acetate and

water. The ethyl acetate fraction was subjected to repeated column chromatography on silica

gel, followed by preparative HPLC to yield pure Ainsliadimer A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on

a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative

to the solvent peak (CDCl₃: δ_H 7.26, δ_C 77.0).

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained on a Waters Q-

TOF Premier mass spectrometer using electrospray ionization (ESI).

Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.
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X-ray Crystallography
Single crystals of Ainsliadimer A suitable for X-ray diffraction were grown by slow evaporation

of a solution in a mixture of chloroform and methanol. Data were collected on a Bruker SMART

APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

The structure was solved by direct methods and refined by full-matrix least-squares on F².

X-ray Crystallographic Data
The definitive three-dimensional structure of Ainsliadimer A was unequivocally established by

single-crystal X-ray diffraction analysis. The crystallographic data provided precise information

on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 10.254(2)

b (Å) 15.876(3)

c (Å) 16.987(4)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 2764.5(9)

Z 4

Density (calculated) (g/cm³) 1.259

F(000) 1120

Visualizing the Path to Discovery
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The following diagrams illustrate the key conceptual frameworks and workflows employed in

the structural elucidation of Ainsliadimer A.
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Click to download full resolution via product page

Figure 1: Overall workflow for the isolation and structure elucidation of Ainsliadimer A.
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Figure 2: Logic flow of NMR-based structure determination for Ainsliadimer A.

Biological Significance and Future Directions
The successful elucidation of Ainsliadimer A's structure has paved the way for further

investigation into its biological activities. It has been reported to exhibit potent inhibitory activity

against the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7

macrophages, suggesting potential anti-inflammatory applications. Furthermore, studies have

revealed that Ainsliadimer A selectively inhibits IKKα/β by covalently binding to a conserved

cysteine residue, thereby blocking the NF-κB signaling pathway. This mechanism underscores

its potential as a lead compound for the development of novel anti-cancer and anti-

inflammatory agents. The detailed structural information presented in this guide is crucial for

the design of synthetic analogs and for structure-activity relationship (SAR) studies aimed at

optimizing its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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